Structural Properties, Stereochemistry, and Synthetic Utility of (1R,2R)-2-(Ethylamino)cyclohexanol
Structural Properties, Stereochemistry, and Synthetic Utility of (1R,2R)-2-(Ethylamino)cyclohexanol
Executive Summary
The compound (1R,2R)-2-(Ethylamino)cyclohexanol is a highly versatile, chiral trans-1,2-aminoalcohol. Serving as a foundational building block in organic synthesis, this molecule is prized for its rigid cyclohexane scaffold, predictable stereochemistry, and tunable conformational dynamics. This technical guide explores the structural properties, pH-triggered conformational mechanics, and step-by-step synthetic methodologies of (1R,2R)-2-(ethylamino)cyclohexanol, providing actionable insights for researchers in asymmetric catalysis and drug development.
Structural Dynamics and Stereochemistry
The (1R,2R) Configuration
The (1R,2R) absolute configuration dictates a strictly trans relationship between the hydroxyl (-OH) group at C1 and the ethylamino (-NHEt) group at C2. Because the cyclohexane ring naturally adopts a chair conformation to minimize torsional strain, trans-1,2-disubstituted cyclohexanes must orient their substituents in either a diequatorial (e,e) or diaxial (a,a) geometry.
Conformational Equilibrium: Diequatorial vs. Diaxial
In the neutral state, trans-2-aminocyclohexanol derivatives exist predominantly in the diequatorial (e,e) chair conformation 1[1]. The diaxial (a,a) conformation is sterically unfavored and does not contribute appreciably to the conformational equilibrium under standard conditions 1[1]. The overwhelming stability of the (e,e) conformer is driven not only by the minimization of 1,3-diaxial steric interactions but also by the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the amine lone pair (O-H···N), which is only geometrically permissible when the groups are gauche (~60° dihedral angle) to one another.
pH-Triggered Conformational Switching
A remarkable property of trans-2-aminocyclohexanols is their ability to function as pH-triggered conformational switches. Upon protonation of the secondary amine in an acidic environment, the delicate balance of intramolecular forces is disrupted. The electrostatic dynamics and the formation of a strong intramolecular hydrogen bond (O···H-N⁺) can force a conformational flip, shifting the equilibrium significantly toward the diaxial (a,a) form2[2]. This mechanic is actively exploited in the design of "fliposomes"—smart lipid vesicles that release their cargo specifically in response to lowered pH environments.
Conformational equilibrium of trans-2-aminocyclohexanols highlighting pH-triggered states.
Physicochemical Properties
The following table summarizes the core quantitative data and computed properties for (1R,2R)-2-(ethylamino)cyclohexanol, sourced from authoritative chemical databases3[3].
| Property | Value |
| IUPAC Name | trans-(1R,2R)-2-(ethylamino)cyclohexan-1-ol |
| CAS Registry Number | 218915-49-2 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| SMILES String | CCN[C@@H]1CCCC[C@H]1O |
| Isotopic Mass | 143.131014 Da |
| Topological Polar Surface Area | 32.3 Ų |
Experimental Methodologies: Synthesis and Validation
The synthesis of enantiopure (1R,2R)-2-(ethylamino)cyclohexanol relies on the stereospecific ring-opening of an epoxide, followed by a classical chiral resolution.
Synthetic workflow for the preparation and chiral resolution of (1R,2R)-2-(ethylamino)cyclohexanol.
Step-by-Step Protocol: Synthesis and Chiral Resolution
Phase 1: Epoxide Ring Opening (Synthesis of Racemate)
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Reaction Setup: Charge a round-bottom flask with cyclohexene oxide (1.0 equiv) and a 70% aqueous solution of ethylamine (5.0 equiv).
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Causality behind choice: The 5-fold excess of ethylamine is critical. It establishes pseudo-first-order kinetics that outcompete the secondary amine product, preventing undesired bis-alkylation and driving the reaction exclusively toward the mono-alkylated target. Furthermore, the Sₙ2 attack strictly proceeds via anti-addition, guaranteeing a trans relationship between the resulting hydroxyl and amine groups.
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Execution: Reflux the mixture at 60 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the epoxide spot is completely consumed.
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Workup: Remove excess ethylamine under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield rac-trans-2-(ethylamino)cyclohexanol.
Phase 2: Chiral Resolution (Isolation of the 1R,2R Enantiomer)
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Salt Formation: Dissolve the racemic mixture in hot absolute ethanol. Slowly add a stoichiometric amount of L-(+)-tartaric acid dissolved in hot ethanol.
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Causality behind choice: L-(+)-tartaric acid forms a pair of diastereomeric salts with the racemic amine. The (1R,2R)-amine tartrate salt has a significantly lower solubility in ethanol than its (1S,2S) counterpart, driving selective crystallization.
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Crystallization: Allow the solution to cool to room temperature slowly, then chill to 4 °C overnight to maximize crystal yield.
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Purification: Filter the crystals and recrystallize twice from absolute ethanol to achieve >99% diastereomeric excess.
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Free Base Isolation: Suspend the purified salt in water, basify to pH 12 with 2M NaOH, and extract with diethyl ether. Dry and concentrate to afford enantiopure (1R,2R)-2-(ethylamino)cyclohexanol.
Self-Validating Analytical Systems
To ensure the integrity of the synthesis, the protocol relies on ¹H NMR as a self-validating checkpoint. In a successful trans ring-opening, the protons at C1 and C2 are axial in the highly favored diequatorial conformer. The Karplus equation dictates that this trans-diaxial relationship yields a large vicinal coupling constant (J = 9–12 Hz) 2[2]. If a coupling constant of 2–5 Hz is observed, the reaction has failed, indicating an undesired cis (axial-equatorial) geometry 2[2]. Enantiomeric excess (ee > 99%) must be independently validated using chiral HPLC (e.g., Chiralcel OD-H column).
Applications in Asymmetric Synthesis and Drug Development
Copper-Catalyzed Arylation Ligands
Chiral β-amino alcohols are ubiquitous in organometallic catalysis. Specifically, trans-2-aminocyclohexanol derivatives have been utilized as ligands and substrates in copper-catalyzed arylation reactions. These protocols allow for the N-arylation of the amino alcohol with complete retention of stereochemistry, providing access to highly functionalized chiral intermediates used in medicinal chemistry 4[4].
Synthesis of Bicyclic Sultam Scaffolds
Suitably protected trans-2-aminocyclohexanol derivatives serve as critical precursors in the divergent synthesis of complex sultam scaffolds. Through intramolecular oxa-Michael and Baylis-Hillman reactions, these amino alcohols can be converted into unique bicyclic vinyl sultams with excellent diastereoselectivity, which are highly sought after as novel pharmacophores in drug discovery5[5].
References
- PubChem. "(1R,2R)-2-(Ethylamino)cyclohexanol | C8H17NO | CID 28064850". National Institutes of Health (NIH).
- Hanson, P. R., et al. "Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis−Hillman Reactions". Organic Letters - ACS Publications.
- Buchwald, S. L., et al. "Copper-Catalyzed Arylation of β-Amino Alcohols". Organic Letters - ACS Publications.
- SPCMC. "Cyclic Stereochemistry (PART-11, PPT-11) Conformation and Reactivity in Cyclohexane-IV". St. Paul's Cathedral Mission College.
- Samoshin, V. V., et al. "Fliposomes: new amphiphiles based on trans-3,4-bis(acyloxy)". University of the Pacific - Scholarly Commons.
